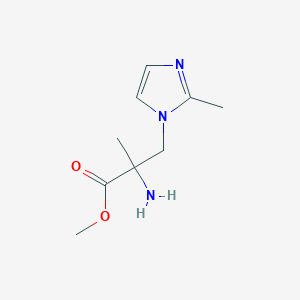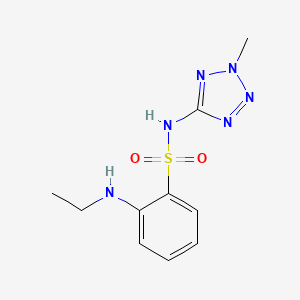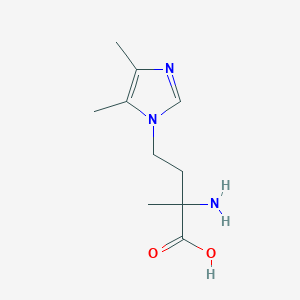
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features an imidazole ring, which is a common motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the dimethyl groups.
Amino Acid Backbone Construction: The amino acid backbone is constructed through a series of reactions including amination and carboxylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the imidazole ring or the amino acid backbone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may introduce various functional groups onto the imidazole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The amino acid backbone may also interact with proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but with different functional groups.
Cimetidine: A histamine H2 receptor antagonist with an imidazole ring, used as a medication.
Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.
Uniqueness
2-Amino-4-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern on the imidazole ring and its amino acid backbone, which may confer distinct biological and chemical properties compared to other imidazole-containing compounds.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-amino-4-(4,5-dimethylimidazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
BYUWIKRPESQTDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)CCC(C)(C(=O)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



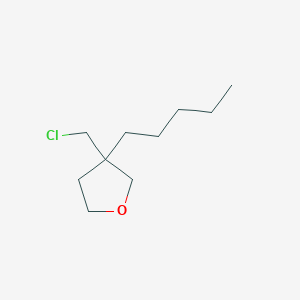
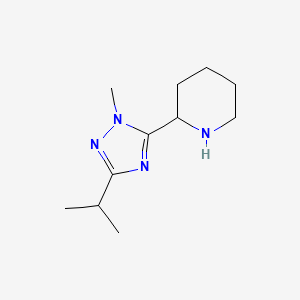
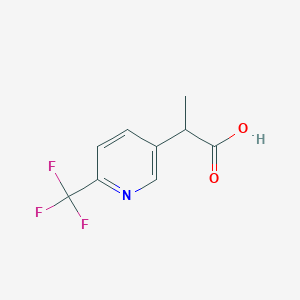

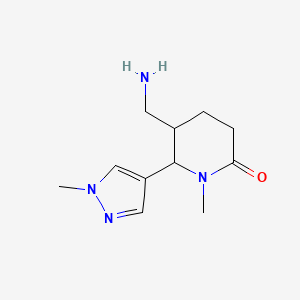
![1-(Benzyloxy)-4-bromo-2-[(2-methoxyethyl)sulfanyl]benzene](/img/structure/B13642082.png)
![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)


